5-メチルテトラヒドロ葉酸二ナトリウム塩

説明

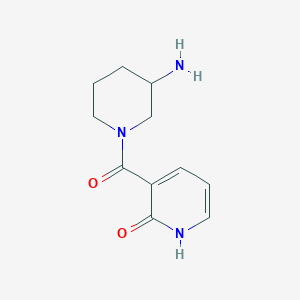

5-Methyltetrahydrofolic acid disodium salt is a useful research compound. Its molecular formula is C20H23N7Na2O6 and its molecular weight is 503.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Methyltetrahydrofolic acid disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyltetrahydrofolic acid disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

5-メチルテトラヒドロ葉酸二ナトリウム塩 (DTXSID4046814) の包括的な分析

5-メチルテトラヒドロ葉酸二ナトリウム塩は、DTXSID4046814としても知られており、さまざまな生物学的プロセスにおいて重要な役割を果たす、生物学的に活性な葉酸の形態です。以下は、要求に応じて別々のセクションに示されている、科学研究におけるそのユニークなアプリケーションの詳細な分析です。

DNA 合成と修復: 5-メチルテトラヒドロ葉酸は、DNA の合成と修復に不可欠です。DNA のメチル化に必要なメチル基を提供し、これは DNA の完全性の保護と遺伝子発現の調節に不可欠です。このアプリケーションは、DNA 合成と修復メカニズムが特に注目される遺伝性疾患と癌に焦点を当てた研究分野において不可欠です。

メチル化反応: この化合物は、神経伝達物質やリン脂質の合成など、さまざまなメチル化反応におけるメチル基ドナーとして機能します。これは、メチル化が神経細胞のコミュニケーションと脳機能において役割を果たす神経科学研究において特に重要です。

ホモシステイン代謝: 5-メチルテトラヒドロ葉酸は、ホモシステインを必須アミノ酸であるメチオニンに変換する反応に関与しています。このプロセスは、心臓血管研究において重要であり、ホモシステインレベルの上昇は心臓血管疾患のリスク増加に関連しています。

神経管の発達: 5-メチルテトラヒドロ葉酸の利用可能性は、胚発生中の神経管の適切な閉鎖に重要です。二分脊椎などの神経管欠損症の研究では、これらの状態を理解し、潜在的に予防するために、この化合物がしばしば使用されます。

一酸化窒素合成: この化合物は、家族性高コレステロール血症または高ホモシステイン血症の場合に、一酸化窒素生成活性を回復するために使用されてきました。ホモシステインレベルを低下させ、血管内皮機能を改善するのに役立ち、血管生物学研究において貴重なツールとなります。

酵素補因子: 補因子として、5-メチルテトラヒドロ葉酸は、さまざまな酵素反応に関与しています。アミノ酸代謝と全体的な細胞機能に不可欠な5-メチル-THF-ホモシステインS-メチルトランスフェラーゼなどの酵素の研究で特に使用されます。

診断キット製造: 5-メチルテトラヒドロ葉酸二ナトリウム塩は、その安定性と生物学的活性により、診断キットと試薬の製造に適しています。このアプリケーションは、医療診断と治療モニタリングの開発において不可欠です。

栄養補助食品研究: 5-メチルテトラヒドロ葉酸は、体内で最も活性な葉酸の形態であり、栄養補助食品研究で頻繁に使用されます。この化合物を含む研究は、さまざまな集団における欠乏に対処し、サプリメントの利点を調べることを目的としています。

これらのアプリケーションのそれぞれは、科学研究における 5-メチルテトラヒドロ葉酸二ナトリウム塩の汎用性と重要性を示しており、健康と医学の進歩に貢献しています .

作用機序

Target of Action

The primary target of 5-Methyltetrahydrofolic acid disodium salt is the enzyme 5-methyl-THF-homocysteine S-methyltransferase . This enzyme plays a crucial role in the regeneration of methionine from homocysteine .

Mode of Action

5-Methyltetrahydrofolic acid disodium salt acts as both a cofactor and substrate in the regeneration of methionine from homocysteine . It interacts with its target enzyme, 5-methyl-THF-homocysteine S-methyltransferase, to facilitate this biochemical reaction .

Biochemical Pathways

The compound is involved in the one-carbon metabolism pathway . In this pathway, it participates in the remethylation of homocysteine to methionine . This process is vital as it provides essential methyl groups for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability.

Result of Action

The action of 5-Methyltetrahydrofolic acid disodium salt results in the regeneration of methionine from homocysteine . This process is essential for the synthesis of SAM, which is a universal methyl donor . Therefore, the compound’s action has significant molecular and cellular effects, particularly in processes requiring methylation.

Action Environment

It is known that the compound should be stored at a temperature of -20°c , suggesting that temperature could affect its stability.

生化学分析

Biochemical Properties

5-Methyltetrahydrofolic acid disodium salt acts as both a cofactor and a substrate in the regeneration of methionine from homocysteine through the action of 5-methyltetrahydrofolic acid-homocysteine S-methyltransferase . This enzyme catalyzes the transfer of a methyl group from 5-Methyltetrahydrofolic acid disodium salt to homocysteine, converting it into methionine, an essential amino acid . This reaction is crucial for maintaining the methylation cycle, which is involved in numerous biochemical processes, including DNA methylation and protein synthesis .

Cellular Effects

5-Methyltetrahydrofolic acid disodium salt has significant effects on various cell types and cellular processes. It influences cell function by participating in the synthesis of nucleotides, which are the building blocks of DNA and RNA . This compound also affects cell signaling pathways and gene expression by providing methyl groups for methylation reactions . Additionally, 5-Methyltetrahydrofolic acid disodium salt plays a role in cellular metabolism by acting as a coenzyme in the one-carbon metabolism pathway, which is essential for the synthesis of purines and thymidylate .

Molecular Mechanism

The primary mechanism of action of 5-Methyltetrahydrofolic acid disodium salt is through the donation of its methyl group in various methylation reactions . In the conversion of homocysteine to methionine, the methyl group from 5-Methyltetrahydrofolic acid disodium salt is transferred to homocysteine, regenerating methionine . This process is facilitated by the enzyme 5-methyltetrahydrofolic acid-homocysteine S-methyltransferase . The regenerated methionine can then be used for protein synthesis or further converted into S-adenosylmethionine, a universal methyl donor involved in numerous methylation reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyltetrahydrofolic acid disodium salt can change over time due to its stability and degradation properties . This compound is stable at room temperature but should be stored at -20°C to maintain its potency . Long-term studies have shown that 5-Methyltetrahydrofolic acid disodium salt can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include maintaining DNA synthesis and repair, supporting cell division, and regulating gene expression .

Dosage Effects in Animal Models

The effects of 5-Methyltetrahydrofolic acid disodium salt vary with different dosages in animal models . At low to moderate doses, this compound supports normal cellular function and development . At high doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential oxidative stress . Studies have shown that there is a threshold effect, where the benefits of 5-Methyltetrahydrofolic acid disodium salt are maximized at optimal doses, but adverse effects occur at higher concentrations .

Metabolic Pathways

5-Methyltetrahydrofolic acid disodium salt is involved in the one-carbon metabolism pathway, where it acts as a cofactor and methyl donor . This pathway is essential for the synthesis of nucleotides and amino acids, as well as for the methylation of DNA, proteins, and lipids . The compound interacts with enzymes such as methylenetetrahydrofolate reductase and 5-methyltetrahydrofolic acid-homocysteine S-methyltransferase, which facilitate the transfer of methyl groups and the regeneration of methionine from homocysteine .

Transport and Distribution

Within cells and tissues, 5-Methyltetrahydrofolic acid disodium salt is transported and distributed through specific transporters and binding proteins . These include folate receptors and reduced folate carriers, which facilitate the uptake and distribution of the compound to various cellular compartments . The bioavailability of 5-Methyltetrahydrofolic acid disodium salt is comparable to other forms of folate, ensuring its effective utilization in biochemical processes .

Subcellular Localization

5-Methyltetrahydrofolic acid disodium salt is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it participates in different biochemical reactions depending on its subcellular environment . Targeting signals and post-translational modifications may direct 5-Methyltetrahydrofolic acid disodium salt to specific organelles, where it can exert its effects on DNA synthesis, repair, and methylation .

特性

IUPAC Name |

disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O6.2Na/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIWVYLOTHCGRV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7Na2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046814 | |

| Record name | Disodium 5-methyltetrahydrofolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68792-52-9 | |

| Record name | Disodium 5-methyltetrahydrofolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B1489541.png)

![[(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine](/img/structure/B1489542.png)

![N-(2-aminoethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1489549.png)

![N-[2-(3-aminopiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1489555.png)

![methyl({[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1489557.png)